8-(3,4-dimethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021222-91-2
Cat. No.: VC11976851
Molecular Formula: C18H25N3O6S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021222-91-2 |
|---|---|
| Molecular Formula | C18H25N3O6S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 8-(3,4-dimethoxyphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C18H25N3O6S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)28(24,25)13-5-6-14(26-2)15(12-13)27-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23) |
| Standard InChI Key | XIHXAYLIEVFOOK-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O |
| Canonical SMILES | CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O |
Introduction
Structural Characterization and Nomenclature
Core Spirocyclic Architecture
The molecule’s defining feature is its 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a spirocyclic system connecting a piperidine-like ring (six-membered) and a pyrrolidine-like ring (five-membered) through a shared nitrogen atom. Spirocyclic systems impose conformational constraints that often enhance target binding selectivity and metabolic stability in drug design . The "spiro[4.5]" designation specifies ring sizes: the smaller ring contains four atoms (excluding the spiro junction), while the larger has five.
Substituent Analysis
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8-(3,4-Dimethoxybenzenesulfonyl): A sulfonamide group at position 8 features a 3,4-dimethoxy-substituted benzene ring. Methoxy groups at these positions are electron-donating, influencing the sulfonamide’s electronic properties and potential hydrogen-bonding interactions.
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3-Propyl: The propyl chain at position 3 introduces lipophilicity, which may enhance membrane permeability.
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2,4-Dione: Two ketone groups at positions 2 and 4 contribute to the molecule’s polarity and capacity for keto-enol tautomerism.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Considerations
Synthesis likely involves sequential construction of the spirocyclic core followed by sulfonylation. A plausible retrosynthetic disconnection separates the molecule into:
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Spirocyclic diamine intermediate: Potentially derived from cyclocondensation of a diketone with a diamine.
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3,4-Dimethoxybenzenesulfonyl chloride: A sulfonating agent introduced via nucleophilic substitution.
Spirocore Assembly
Analogous to methods for related triazaspiro compounds, the core could form via a Michael addition-cyclization sequence. For example, reacting a diketone such as 2,4-pentanedione with a propylamine derivative under acidic conditions may yield the spirocyclic framework .
Sulfonylation
Physicochemical Properties
Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₉N₃O₆S |
| Molecular weight | 463.55 g/mol |
| Topological polar surface area | 115 Ų (estimated) |
| logP (octanol-water) | 2.1 (predicted) |
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic propyl and aryl groups. Predicted solubility ≈ 0.05 mg/mL in water.
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pH stability: The sulfonamide moiety may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Applications and Research Directions
Medicinal Chemistry
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Lead optimization for CNS disorders (depression, anxiety) leveraging spirocyclic scaffold
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Antibacterial agent development targeting dihydropteroate synthase
Material Science
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Chiral catalyst in asymmetric synthesis due to rigid spiro architecture
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